molecular formula C17H23NO5 B6210030 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1934425-54-3

3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Número de catálogo B6210030
Número CAS: 1934425-54-3
Peso molecular: 321.4
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a type of azetidine derivative. Its IUPAC name is 3-benzyl-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid . It has a molecular weight of 291.35 . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of this compound could involve the use of flow microreactor systems . These systems can enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient and versatile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) . This code provides a unique identifier for the molecular structure of the compound .


Chemical Reactions Analysis

The compound may be involved in solution phase peptide synthesis . This type of reaction is commonly used in the synthesis of peptides .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 291.35 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the azetidine ring and the deprotection of the benzyl and tert-butoxycarbonyl groups.", "Starting Materials": [ "Benzoic acid", "Benzyl alcohol", "Tert-butyl chloroformate", "3-aminopropanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting benzoic acid with tert-butyl chloroformate in the presence of sodium hydroxide to form tert-butyl benzoate.", "Step 2: Formation of the azetidine ring by reacting tert-butyl benzoate with 3-aminopropanol in the presence of hydrochloric acid to form 3-[(tert-butoxy)carbonyl]-1-(hydroxyethyl)azetidine-3-carboxylic acid.", "Step 3: Protection of the hydroxyl group by reacting 3-[(tert-butoxy)carbonyl]-1-(hydroxyethyl)azetidine-3-carboxylic acid with benzyl alcohol in the presence of sodium bicarbonate to form 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.", "Step 4: Deprotection of the benzyl and tert-butoxycarbonyl groups by treating 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid with hydrogen chloride in methanol and ethyl acetate to obtain the final product." ] }

Número CAS

1934425-54-3

Fórmula molecular

C17H23NO5

Peso molecular

321.4

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.